5,6-二甲基吡嗪-2-甲酸

描述

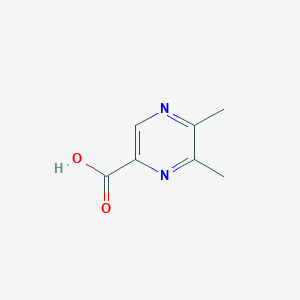

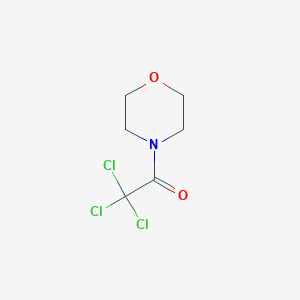

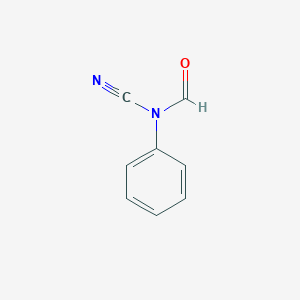

5,6-Dimethylpyrazine-2-carboxylic Acid is a pyrazine derivative . Pyrazines are a class of compounds that occur almost ubiquitously in nature . They can be synthesized chemically or biologically and are used as flavoring additives .

Synthesis Analysis

Pyrazines can be synthesized chemically or biologically . The major formation of pyrazines occurs during the heating of food . The regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate resulted in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate .Molecular Structure Analysis

The molecular formula of 5,6-Dimethylpyrazine-2-carboxylic Acid is C7H8N2O2 . Pyrazines are monocyclic aromatic rings with two nitrogen atoms in para position . Many substituted pyrazines occur naturally .Chemical Reactions Analysis

There is very little information available on the degradation of these compounds . In humans and animals, pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation, but the pyrazine ring is not cleaved .Physical And Chemical Properties Analysis

The molecular weight of 5,6-Dimethylpyrazine-2-carboxylic Acid is 152.15 . It should be stored sealed in dry conditions at 2-8°C .科学研究应用

Synthesis of Supramolecular Structures

Scientific Field

Supramolecular Chemistry

Application Summary

5,6-dimethylpyrazine-2-carboxylic Acid is used in the synthesis of supramolecular structures, which are large entities formed from simple molecules through non-covalent interactions like hydrogen bonding.

Methods of Application

The compound is involved in reactions with other molecules under controlled conditions to form a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules .

Results and Outcomes

The resulting supramolecular structures have potential applications in drug delivery systems, molecular recognition, and catalysis due to their specific and tunable properties.

Flavoring Agent Safety Evaluation

Scientific Field

Food Safety

Application Summary

5,6-dimethylpyrazine-2-carboxylic Acid, as a flavoring agent, undergoes safety evaluations to determine its suitability for human consumption and its potential effects on health.

Methods of Application

Toxicological studies, including acute and long-term toxicity tests, genotoxicity, and reproductive toxicity studies, are conducted to assess the safety of the compound as a food additive .

Results and Outcomes

The evaluations ensure that the use of 5,6-dimethylpyrazine-2-carboxylic Acid in food products does not pose a safety concern, thereby protecting consumer health.

Preparation of Europium Complexes

Scientific Field

Inorganic Chemistry

Application Summary

5,6-dimethylpyrazine-2-carboxylic Acid is utilized in the preparation of novel europium (III) complexes, which are of interest due to their luminescent properties.

Methods of Application

The acid forms complexes with europium ions and other ligands to create compounds that can be used in luminescent materials .

Results and Outcomes

These europium complexes have applications in light-emitting diodes (LEDs), lasers, and other devices that require materials with specific luminescent characteristics.

These additional applications further demonstrate the versatility of 5,6-dimethylpyrazine-2-carboxylic Acid in various scientific and industrial fields, showcasing its importance in research and product development. The compound’s ability to contribute to advancements in supramolecular chemistry, food safety, and material science highlights its multifaceted nature and the breadth of its potential uses.

Nanotechnology

Scientific Field

Nanotechnology

Application Summary

5,6-dimethylpyrazine-2-carboxylic Acid is being explored for its potential in nanotechnology, particularly in the assembly of nanostructures through hydrogen bonding.

Methods of Application

The compound’s ability to form hydrogen bonds is utilized in creating elaborate nanostructures. These structures are assembled from multifunctional structural units, with hydrogen bonding providing the key recognition element between molecules .

Results and Outcomes

The nanostructures formed have potential applications in various fields, including drug delivery, catalysis, and the development of new materials with unique properties.

Environmental Monitoring

Scientific Field

Environmental Science

Application Summary

5,6-dimethylpyrazine-2-carboxylic Acid is used as a marker in environmental monitoring to track the presence and degradation of pyrazines in various ecosystems.

Methods of Application

Environmental samples are analyzed for the presence of pyrazines using techniques like gas chromatography-mass spectrometry (GC-MS). The degradation pathways and the impact on the environment are studied .

Results and Outcomes

The monitoring helps in assessing the environmental impact of pyrazines and in developing strategies for managing their presence in the environment.

Advanced Pharmaceutical Synthesis

Scientific Field

Pharmaceutical Chemistry

Application Summary

5,6-dimethylpyrazine-2-carboxylic Acid serves as an intermediate in the synthesis of complex pharmaceuticals, including hypoglycemic agents like glipizide.

Methods of Application

The compound is used in sophisticated chemical syntheses involving multiple steps to produce the desired pharmaceutical agents .

安全和危害

属性

IUPAC Name |

5,6-dimethylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-5(2)9-6(3-8-4)7(10)11/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFVMVJWZHNDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456078 | |

| Record name | 5,6-dimethylpyrazine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethylpyrazine-2-carboxylic Acid | |

CAS RN |

13515-06-5 | |

| Record name | 5,6-dimethylpyrazine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)

![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)